2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide
Beschreibung
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyano group at the 6-position of the indole ring and a cyclopentylacetamide moiety.
Eigenschaften
Molekularformel |
C16H17N3O |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C16H17N3O/c17-10-12-5-6-13-7-8-19(15(13)9-12)11-16(20)18-14-3-1-2-4-14/h5-9,14H,1-4,11H2,(H,18,20) |
InChI-Schlüssel |
IAIQWLKDNLHAQB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Kanonische SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced at the 6-position of the indole ring using a nitration reaction followed by reduction and subsequent cyanation.
Formation of the Cyclopentylacetamide Moiety: The final step involves the acylation of the indole derivative with cyclopentylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(6-cyano-1H-indol-1-yl)acetate: Similar structure but with an ethyl ester group instead of the cyclopentylacetamide moiety.
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide: Contains an ethoxyphenyl group instead of the cyclopentyl group.
Uniqueness
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide is unique due to the presence of the cyclopentylacetamide moiety, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
